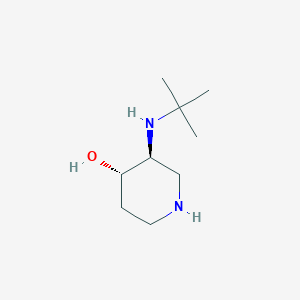

(3S,4S)-3-(tert-Butylamino)piperidin-4-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in natural products and synthetic pharmaceuticals. nih.govnih.gov Its prevalence is a testament to its ability to confer favorable pharmacological and physicochemical properties to a molecule. The piperidine scaffold can influence a drug's potency, selectivity, solubility, and pharmacokinetic profile. nih.govnih.gov

Derivatives of piperidine are present in a wide array of drug classes, including analgesics, antihistamines, antipsychotics, and antiviral agents. nih.gov The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as chair and boat conformations, enabling it to bind effectively to diverse biological targets. This versatility makes the piperidine scaffold a privileged structure in medicinal chemistry and a frequent starting point for the design of novel therapeutic agents. nih.govmdpi.com

Table 1: Examples of Drug Classes Containing Piperidine Scaffolds

| Drug Class | Example(s) |

| Analgesics | Meperidine |

| Antihistamines | Fexofenadine, Loratadine |

| Antipsychotics | Haloperidol, Risperidone |

| Antivirals | Oseltamivir (Tamiflu) |

| Alzheimer's Therapy | Donepezil |

Stereochemical Challenges and Importance of Enantiopure Aminopiperidinols

The introduction of chiral centers into the piperidine ring, as seen in aminopiperidinols, adds a layer of complexity and opportunity. The specific three-dimensional arrangement of substituents significantly impacts a molecule's biological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. nih.gov Consequently, the synthesis of enantiomerically pure compounds is of paramount importance in drug development.

Achieving high levels of stereocontrol in the synthesis of substituted piperidines is a significant challenge for organic chemists. princeton.edu Various strategies have been developed to address this, including:

Asymmetric catalysis: Using chiral catalysts to favor the formation of one enantiomer over the other.

Chiral pool synthesis: Starting from readily available enantiopure natural products.

Resolution: Separating a racemic mixture into its individual enantiomers.

Diastereoselective reactions: Employing reactions that preferentially form one diastereomer. nih.gov

The synthesis of enantiopure aminopiperidinols, which contain both an amino and a hydroxyl group on the piperidine ring, requires precise control over the stereochemistry at multiple centers. The relative and absolute configuration of these functional groups is crucial for the molecule's intended biological interactions. rsc.org

Overview of Research Directions for (3S,4S)-3-(tert-Butylamino)piperidin-4-ol

While extensive literature exists on the broader class of chiral piperidines, specific research focusing solely on this compound is limited in publicly accessible scientific databases. This suggests that the compound is likely utilized as a specialized building block or intermediate in the synthesis of more complex, high-value molecules rather than being an end product itself.

Based on the functionalities present in this compound, several potential research applications can be extrapolated:

Chiral Ligands in Asymmetric Catalysis: The presence of two vicinal stereocenters with coordinating amino and hydroxyl groups makes this compound an attractive candidate for a chiral ligand. Such ligands are crucial for developing new asymmetric reactions to produce enantiomerically pure products.

Scaffolds for Bioactive Molecules: This aminopiperidinol can serve as a key intermediate for the synthesis of novel pharmaceutical agents. The amino and hydroxyl groups provide handles for further chemical modification, allowing for the construction of a library of derivatives to be screened for various biological activities. For instance, similar 4-aminopiperidine (B84694) structures have been investigated for their potential as antifungal agents. mdpi.com

Conformational Studies: The defined stereochemistry of this compound makes it a useful model for studying the conformational preferences of substituted piperidine rings. Understanding these preferences is vital for designing molecules that can adopt the optimal geometry for binding to a biological target.

Future research involving this specific compound will likely be embedded within larger synthetic campaigns aimed at discovering new drugs or developing novel catalytic systems. Its value lies in its pre-defined stereochemistry, which can be incorporated to control the three-dimensional structure of a final target molecule.

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

(3S,4S)-3-(tert-butylamino)piperidin-4-ol |

InChI |

InChI=1S/C9H20N2O/c1-9(2,3)11-7-6-10-5-4-8(7)12/h7-8,10-12H,4-6H2,1-3H3/t7-,8-/m0/s1 |

InChI Key |

VFMVCVHSKJLQDA-YUMQZZPRSA-N |

Isomeric SMILES |

CC(C)(C)N[C@H]1CNCC[C@@H]1O |

Canonical SMILES |

CC(C)(C)NC1CNCCC1O |

Origin of Product |

United States |

Synthetic Methodologies for 3s,4s 3 Tert Butylamino Piperidin 4 Ol and Its Chiral Derivatives

Retrosynthetic Strategies and Key Disconnections

The retrosynthetic analysis of (3S,4S)-3-(tert-Butylamino)piperidin-4-ol reveals several potential disconnections to simplify the target molecule into readily available starting materials. A primary disconnection strategy involves breaking the C-N bond of the tert-butylamino group, leading back to a protected 3-amino-4-hydroxypiperidine intermediate and tert-butyl bromide or a related electrophile. This approach simplifies the synthesis to the stereoselective formation of the core 3-amino-4-hydroxypiperidine scaffold.

A more fundamental disconnection strategy targets the piperidine (B6355638) ring itself. One common approach is the cleavage of the C2-N and C6-N bonds, suggesting a cyclization of a linear precursor. This linear precursor could be a suitably functionalized amino alcohol or amino ketone, where the stereocenters are established prior to ring closure. Another key disconnection can be made between the C3 and C4 carbons, pointing towards a strategy involving the formation of this bond on a pre-existing piperidine ring precursor.

Enantioselective and Diastereoselective Synthetic Routes

The critical challenge in synthesizing this compound lies in the establishment of the syn relationship between the amino group at C3 and the hydroxyl group at C4 with the correct absolute stereochemistry. Several strategies have been developed to achieve this, broadly categorized into the use of chiral starting materials, asymmetric catalysis, and diastereoselective transformations.

Utilization of Chiral Starting Materials for Stereocontrol

The use of enantiomerically pure starting materials, often derived from the "chiral pool," is a robust strategy to control the absolute stereochemistry of the final product. Natural α-amino acids, such as L-glutamic acid, serve as versatile precursors for the synthesis of chiral piperidine derivatives. A multi-step route starting from L-glutamic acid can be employed to synthesize enantiomerically pure 3-(N-Boc amino) piperidine derivatives, which can then be further functionalized to the target compound. niscpr.res.in This approach involves the esterification of both carboxylic acid groups, followed by reduction to a diol, conversion to a ditosylate, and subsequent cyclization with an appropriate amine. niscpr.res.in

Carbohydrates also represent a valuable source of chirality. For instance, 2-deoxy-D-ribose has been utilized in synthetic approaches to chiral 4-amino-3-hydroxy piperidines, where the inherent stereochemistry of the sugar is transferred to the piperidine ring. researchgate.net

Table 1: Examples of Chiral Starting Materials in Piperidine Synthesis

| Chiral Starting Material | Key Transformations | Target Intermediate |

| L-Glutamic acid | Esterification, Reduction, Tosylation, Cyclization | Enantiopure 3-aminopiperidine derivatives |

| 2-deoxy-D-ribose | Multi-step conversion | Chiral 4-amino-3-hydroxypiperidines |

| L-Malic acid | Multi-step conversion | Chiral piperidine intermediates |

Asymmetric Catalytic Approaches (e.g., Chiral Ligands, Organocatalysis)

Asymmetric catalysis offers an efficient method to introduce chirality, often with high enantioselectivity. Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral piperidines. snnu.edu.cn For example, the asymmetric hydrogenation of a suitably substituted pyridine (B92270) precursor using a chiral rhodium catalyst can establish the desired stereocenters in the piperidine ring. snnu.edu.cn

Organocatalysis has also emerged as a valuable strategy for the synthesis of polysubstituted piperidines. Prolinol-derived organocatalysts can facilitate domino Michael addition/aminalization processes to construct the piperidine ring with the formation of multiple contiguous stereocenters with high enantioselectivity. acs.org

Table 2: Asymmetric Catalytic Methods for Piperidine Synthesis

| Catalytic System | Reaction Type | Key Features |

| Rhodium / Chiral Ligand | Asymmetric Hydrogenation | High enantioselectivity in the reduction of pyridine precursors. |

| Prolinol derivatives | Organocatalytic Domino Reaction | Formation of multiple stereocenters in a single step. |

Diastereoselective Transformations from Achiral Precursors

When starting from achiral or racemic precursors, diastereoselective reactions are crucial for establishing the correct relative stereochemistry. The hydrogenation of substituted pyridines often leads to the cis-diastereomer of the resulting piperidine. nih.gov This cis isomer can then be subjected to base-mediated epimerization to yield the thermodynamically more stable trans-isomer if desired. nih.gov

The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidines can also be achieved starting from 2-pyridone. researchgate.net Nucleophilic addition of organometallic reagents to N-galactosylated and O-silylated 2-pyridone derivatives proceeds with high regio- and stereoselectivity at the 4-position, while substituents at the 3-position can be introduced stereoselectively by reacting electrophiles with amide enolates. researchgate.net

Specific Reaction Classes Employed in Synthesis

Reductive Amination and Alcohol Reductions

Reductive amination is a cornerstone reaction in amine synthesis and is particularly relevant for introducing the tert-butylamino group in the final step of the synthesis of this compound. researchgate.netdoi.org This reaction typically involves the condensation of a ketone (in this case, a protected 4-oxo-piperidin-3-amine derivative) with tert-butylamine (B42293) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. researchgate.net

The synthesis of the piperidine core may also involve the reduction of a ketone to an alcohol. The stereochemical outcome of this reduction is critical for establishing the syn relationship in the final product. Diastereoselective reduction of a protected 3-amino-4-oxopiperidine can be achieved using various reducing agents, where the choice of reagent and reaction conditions can influence the facial selectivity of the hydride attack.

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of the piperidine core. Modern catalysis and reaction design have enabled the development of highly selective methods to construct this six-membered heterocycle.

Gold-Catalyzed Cyclization: Gold catalysts have emerged as powerful tools in organic synthesis due to their ability to activate C-C multiple bonds under mild conditions. nih.govnih.gov Gold(I)-catalyzed intramolecular hydroamination of unactivated alkenes represents a direct approach to forming protected nitrogen heterocycles. nih.gov For instance, a suitably protected amino-alkene precursor can undergo cyclization in the presence of a gold(I) complex, leading to the formation of the piperidine ring. Another strategy involves the gold-catalyzed cyclization of diyne-ene substrates, which can proceed in a formal [3+2+1] fashion to construct dihydropyridine (B1217469) intermediates that can be subsequently reduced to the desired piperidine. nih.gov

Nitrile Anion Cyclization: The use of nitrile anions in cyclization reactions offers a robust method for forming C-C bonds. Intramolecular alkylation by a nitrile anion can be used to construct the piperidine ring. nih.govencyclopedia.pub This typically involves the deprotonation of a nitrile group with a strong base, followed by an intramolecular nucleophilic attack on an electrophilic center, such as an alkyl halide or an epoxide, located elsewhere on the molecule. The stereochemical outcome of these cyclizations can be highly dependent on the solvent and reaction conditions, which influence the geometry of the transition state. nih.gov For example, the cyclization of an ω-epoxy-nitrile can proceed via an S(_N)2 mechanism to form a hydroxymethyl-substituted cyclic nitrile, a precursor that can be further elaborated. encyclopedia.pub

1,3-Dipolar Cycloadditions: 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered rings, which can be further transformed into piperidine derivatives. wikipedia.org This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile (e.g., an alkene). wikipedia.orgnih.gov For instance, the cycloaddition of an azomethine ylide with a suitable alkene can generate a pyrrolidine (B122466) ring, which can then be expanded to a piperidine. More directly, this method has been used to synthesize fused heterocyclic systems containing a piperidine moiety. tcichemicals.com A relevant application is the synthesis of trans-4-triazolyl-substituted 3-hydroxypiperidines, where a terminal alkyne on a piperidine precursor undergoes a [3+2] cycloaddition with an organic azide (B81097) to form a triazole ring. researchgate.net

Multi-Component Reactions (e.g., Ugi Reaction)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. The Ugi four-component reaction (U-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. organic-chemistry.org This reaction is exceptionally versatile for creating diverse libraries of compounds and has been applied to the synthesis of highly substituted piperidine scaffolds. researchgate.netnih.gov For example, using a protected piperidone as the carbonyl component, the Ugi reaction can assemble a complex scaffold that already contains the piperidine ring, with multiple points for further diversification. researchgate.net This strategy has been successfully employed in the synthesis of complex molecules like carfentanil, demonstrating its power in constructing densely functionalized 4-aminopiperidine (B84694) derivatives. researchgate.netnih.gov

Olefin Metathesis and Functionalization

Olefin metathesis has revolutionized the synthesis of cyclic compounds, including nitrogen heterocycles. Ring-closing metathesis (RCM) is a particularly powerful strategy for forming the piperidine ring from an acyclic diene precursor. harvard.edunih.gov This reaction, typically catalyzed by well-defined ruthenium complexes, is known for its high functional group tolerance. The synthesis of various piperidine alkaloids, such as (+)-sedamine and (-)-prosophylline, has been achieved using RCM as a key step to construct the core tetrahydropyridine (B1245486) ring, which is then reduced to the final piperidine. nih.govresearchgate.net The acyclic diene precursors are often assembled modularly, allowing for the introduction of desired substituents and stereocenters before the cyclization event.

Functional Group Interconversions and Post-Cyclization Modifications

Once the piperidine ring is formed, subsequent modifications are often necessary to install the correct functional groups and establish the final stereochemistry.

Hydroboration and Oxidation Strategies

Hydroboration-oxidation is a classic two-step process for the anti-Markovnikov hydration of an alkene. wikipedia.org This reaction is highly stereospecific, proceeding via a syn-addition of the hydrogen and boron atoms across the double bond. libretexts.org This methodology is particularly useful for installing the hydroxyl group at the C4 position of a piperidine ring with specific stereochemistry. For example, the hydroboration-oxidation of a piperidine-based enecarbamate intermediate proceeds with high stereoselectivity, preferentially forming the trans-β-hydroxypiperidine derivative. cdnsciencepub.com This selectivity arises from the borane (B79455) attacking the less sterically hindered face of the double bond, making it a valuable strategy for controlling the relative stereochemistry of substituents on the piperidine ring. cdnsciencepub.comnumberanalytics.com

N-Alkylation and N-Deprotection Strategies

The modification of the piperidine nitrogen is a common and crucial step in many synthetic sequences.

N-Alkylation: This is typically achieved through nucleophilic substitution, where the secondary amine of the piperidine ring reacts with an alkylating agent, such as an alkyl halide (e.g., tert-butyl bromide), in the presence of a base. wikipedia.orgresearchgate.net The choice of base and solvent is critical to avoid side reactions like over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

N-Deprotection: Protecting groups are frequently used to mask the reactivity of the piperidine nitrogen during synthesis. The tert-butyloxycarbonyl (Boc) group is a common choice. Its removal, or deprotection, is typically accomplished under acidic conditions. mdpi.com Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in dioxane or methanol (B129727) are effective for cleaving the Boc group to reveal the free secondary amine. mdpi.compeptide.comreddit.com Thermal deprotection methods in continuous flow have also been developed as an alternative. acs.org

| Strategy | Reagents/Conditions | Purpose | References |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, MeCN) | Introduce alkyl substituent on the piperidine nitrogen. | wikipedia.orgresearchgate.net |

| N-Deprotection (Boc) | Trifluoroacetic Acid (TFA) in CH₂Cl₂; or HCl in Dioxane/Methanol | Remove the Boc protecting group to yield the free amine. | mdpi.compeptide.comacs.org |

Stereochemical Inversion Strategies

Controlling the stereochemistry of the amino and hydroxyl groups is paramount. The Mitsunobu reaction is a powerful method for achieving the stereochemical inversion of a secondary alcohol. organic-chemistry.org This reaction involves treating an alcohol with a nucleophile in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.org The reaction proceeds via an S(_N)2 mechanism, resulting in a clean inversion of the stereocenter. organic-chemistry.orgnih.gov In the context of synthesizing this compound, a precursor with a cis-(3S,4R) configuration could be converted to the desired trans-(3S,4S) product by inverting the stereochemistry at the C4 hydroxyl group. This could be achieved by first protecting the amino group, then performing a Mitsunobu reaction with a carboxylate nucleophile (e.g., benzoic acid), followed by hydrolysis of the resulting ester.

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Stereoselectivity

Synthetic Efficiency:

Atom Economy:

Atom economy is a key principle of green chemistry that assesses the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy are more sustainable as they generate less waste. Addition reactions, such as catalytic hydrogenation, and some cycloaddition reactions tend to have excellent atom economy. For example, the hydrogenation of a substituted pyridine precursor to a piperidine is a highly atom-economical step. Conversely, reactions that utilize stoichiometric amounts of protecting groups, activating agents, or resolving agents that are not incorporated into the final product will have a lower atom economy.

Stereoselectivity:

For chiral molecules like this compound, achieving high stereoselectivity is paramount. This can be accomplished through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor (chiral pool synthesis). Asymmetric hydrogenation using chiral rhodium or iridium catalysts, for instance, can provide high enantiomeric excess (>95% ee). researchgate.net Similarly, diastereoselective methods, such as the reduction of a cyclic precursor where the existing stereocenters direct the approach of a reagent, can also yield high diastereomeric ratios (>96:4 dr). nih.gov The choice of method will depend on the specific stereochemical requirements of the target molecule and the availability of suitable catalysts or starting materials.

Interactive Data Table: Comparative Analysis of Synthetic Strategies

| Synthetic Strategy | Typical Overall Yield | Atom Economy | Stereoselectivity (dr or ee) | Key Advantages | Key Disadvantages |

| Chiral Pool Synthesis | Moderate | Moderate | High (>98%) | Predictable stereochemistry | Limited availability of starting materials, potentially longer routes |

| Catalytic Asymmetric Hydrogenation | High | High | High (>95% ee) | High efficiency and atom economy | Requires specialized and often expensive catalysts |

| Diastereoselective Reduction | High | High | High (>95% dr) | Excellent control of relative stereochemistry | Dependent on the stereochemistry of the precursor |

| Chemo-enzymatic Dearomatization | High | Moderate to High | High (>99% ee, >96:4 dr) | Mild reaction conditions, high selectivity | Enzyme availability and stability can be a concern |

Detailed Research Findings:

Recent research has highlighted the power of combining different synthetic strategies to optimize the production of chiral piperidines. For example, a chemo-enzymatic approach has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Niraparib. nih.gov This method utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with excellent yields and stereoselectivity. nih.gov

Another area of advancement is in the development of practical and scalable methods for the synthesis of a wide range of piperidine isomers. By employing pyridine hydrogenation followed by base-mediated epimerization, researchers have been able to access all 20 possible regio- and diastereoisomers of methyl-substituted pipecolinates. nih.govrsc.org This systematic approach allows for the exploration of a broad chemical space for drug discovery.

The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidines has also been achieved starting from 2-pyridone. researchgate.net Through the use of a chiral N-galactosyl auxiliary, nucleophilic additions to the pyridone ring can be controlled to achieve high regio- and stereoselectivity. researchgate.net While effective, this method's atom economy is impacted by the use of the chiral auxiliary, which must be removed in a later step.

Mechanistic Investigations of Reactions Involving 3s,4s 3 Tert Butylamino Piperidin 4 Ol

Proposed Reaction Pathways for Stereoselective Formation of the Piperidine (B6355638) Ring

While a singular, universally applied pathway for the synthesis of (3S,4S)-3-(tert-Butylamino)piperidin-4-ol is not established, several plausible mechanistic routes can be proposed based on the stereoselective synthesis of related 3,4-substituted piperidines. These pathways often involve either the formation of the piperidine ring with simultaneous introduction of stereocenters or the diastereoselective functionalization of a pre-existing piperidine or tetrahydropyridine (B1245486) core.

One common strategy involves the diastereoselective reduction of a substituted pyridinium (B92312) salt or a tetrahydropyridine precursor . Hydrogenation of a suitably substituted pyridine (B92270), for instance, can proceed with high diastereoselectivity, influenced by the substituents and the choice of catalyst. rsc.orgwhiterose.ac.uk The initial product is often a cis-substituted piperidine, which can potentially be epimerized to the trans product under thermodynamic control. rsc.org

Another powerful approach is through intramolecular cyclization . This can involve various methods such as reductive amination of a δ-amino ketone or an intramolecular Michael addition. For example, an iridium-catalyzed cascade of hydroxyl oxidation, intermolecular amination, and subsequent intramolecular imine reduction has been shown to produce substituted piperidines stereoselectively. nih.gov

A third general pathway is the regio- and stereoselective ring-opening of a chiral epoxide . A common route to trans-4-amino-3-hydroxypiperidines involves the reaction of an enantiomerically pure 3,4-epoxypiperidine with an amine. researchgate.net The nucleophilic attack of the amine occurs at the C4 position, leading to the trans product via an SN2 mechanism.

| Pathway | Key Transformation | Stereochemical Outcome |

| Catalytic Hydrogenation | Reduction of a disubstituted pyridine | Predominantly cis diastereomer rsc.orgwhiterose.ac.uk |

| Intramolecular Reductive Amination | Cyclization of a δ-amino ketone | Dependent on reduction conditions |

| Epoxide Ring-Opening | Nucleophilic attack of an amine on a 3,4-epoxypiperidine | trans diastereomer researchgate.net |

Elucidation of Stereochemical Control Elements

Achieving the specific (3S,4S) stereochemistry of the target molecule is the central challenge in its synthesis. This is accomplished through various strategies that control the facial selectivity of key bond-forming reactions.

Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical course of a reaction. wikipedia.org For piperidine synthesis, carbohydrate-based auxiliaries, such as arabinopyranosylamine, have been successfully employed. researchgate.netcdnsciencepub.com These auxiliaries can control the diastereoselectivity of nucleophilic additions to imines, which are key intermediates in many piperidine syntheses. researchgate.net

Asymmetric catalysis offers a more atom-economical approach. Chiral catalysts, often based on transition metals like rhodium, iridium, nickel, or palladium, can create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state that leads to the desired enantiomer. nih.govrsc.org For example, enantioselective hydrogenation of unsaturated precursors is a powerful tool for setting stereocenters during ring formation. rsc.org Similarly, chemo-enzymatic cascades using amine oxidases and ene-imine reductases have emerged as a highly efficient method for producing stereo-enriched piperidines from tetrahydropyridine precursors. acs.org

In many synthetic routes, the stereochemistry is controlled by the substrate itself. Pre-existing stereocenters in the starting material can direct the formation of new stereocenters. This is often achieved by controlling the conformation of a cyclic precursor. For example, in the diastereoselective epoxidation of a substituted tetrahydropyridine, the existing substituents will favor a specific conformation, leading to the epoxidizing agent attacking from the less sterically hindered face. nih.govresearchgate.net

Furthermore, the choice of protecting groups on the nitrogen can significantly influence the conformational equilibrium of the piperidine ring, thereby directing the stereochemical outcome of subsequent reactions. rsc.org For instance, a bulky N-Boc group might favor a twist-boat conformation to minimize unfavorable interactions, which in turn dictates the approach of a reagent. rsc.org

Role of the Amine and Hydroxyl Functionalities in Reaction Mechanisms

The tert-butylamino and hydroxyl groups are not merely passive substituents; they play active roles in directing the course of reactions. The lone pair of electrons on both the nitrogen and oxygen atoms can act as intramolecular nucleophiles in a process known as neighboring group participation (NGP) . wikipedia.orglibretexts.org

Additionally, these functional groups can direct the stereochemical outcome of reactions through hydrogen bonding . The hydroxyl group, for instance, can coordinate to a catalyst or reagent, delivering it to one face of the molecule. This has been demonstrated in the diastereoselective epoxidation of tetrahydropyridines, where a specially designed epoxidation reagent with a pendant carboxylic acid group forms a hydrogen bond with the substrate's amino group, directing the epoxidation to the more hindered face. nih.govresearchgate.net

Identification and Characterization of Reaction Intermediates

The mechanistic pathways for forming substituted piperidines are often elucidated through the identification and sometimes isolation of key reaction intermediates.

In syntheses involving gold-catalyzed cyclization of N-homopropargyl amides, proposed intermediates include cyclic imidates and α-amino ethers . nih.gov These intermediates undergo further reduction and rearrangement to form the final piperidin-4-ol product.

In routes proceeding via the ring-opening of epoxides, the epoxide itself is a critical, often isolable, intermediate. nih.govresearchgate.net The regioselectivity of the subsequent nucleophilic attack determines the final substitution pattern of the amino alcohol.

When neighboring group participation by an aromatic ring is involved, a phenonium ion intermediate—a resonance-stabilized three-membered ring—can be formed. wikipedia.orglibretexts.org The opening of this intermediate by a nucleophile can lead to the observed stereochemical outcome.

| Proposed Intermediate | Preceding Reaction Type | Subsequent Transformation |

| Cyclic Imidate | Gold-catalyzed cyclization nih.gov | Chemoselective reduction nih.gov |

| Epoxide | Diastereoselective epoxidation nih.govresearchgate.net | Regioselective ring-opening researchgate.netnih.govresearchgate.net |

| Phenonium Ion | Neighboring group participation wikipedia.orglibretexts.org | Nucleophilic ring-opening wikipedia.orglibretexts.org |

| Aziridinium Ion | Intramolecular nucleophilic attack by nitrogen | Nucleophilic ring-opening |

Transition State Analysis and Energy Profiles

Understanding the transition states of the key stereodetermining steps is fundamental to explaining the observed selectivity. While detailed experimental data on the transition states for the synthesis of this compound are scarce, computational studies on analogous systems provide valuable insights.

For instance, DFT (Density Functional Theory) calculations have been used to model the diastereomeric transition states in reactions involving chiral catalysts. These models can identify key stabilizing interactions, such as non-conventional C-H···O or C-H···π interactions, that lower the energy of the transition state leading to the major product. acs.org

In kinetic resolutions of substituted piperidines, computational studies support a concerted 7-membered transition state model for acyl transfer reactions. These models often reveal a strong preference for the acylation of conformers where the α-substituent occupies an axial position, thus explaining the observed enantioselectivity. acs.org The energy difference between competing transition states, even if small, can dictate the high diastereomeric or enantiomeric excess observed in the final product.

Computational Chemistry and Theoretical Studies of 3s,4s 3 Tert Butylamino Piperidin 4 Ol

Conformational Landscape Exploration and Energy Minimization Techniques

There is no available research on the specific conformational landscape or energy minimization of (3S,4S)-3-(tert-Butylamino)piperidin-4-ol. A computational exploration for a substituted piperidine (B6355638) like this would typically identify various chair and boat conformations and calculate their relative energies to determine the most stable structures.

Reaction Mechanism Calculations and Transition State Modeling for Stereoselective Processes

Specific computational models for the reaction mechanisms and transition states involved in the stereoselective synthesis of this compound are not described in the available literature. Theoretical studies in this area would provide insights into the stereochemical outcome of synthetic routes.

Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts)

While general methods for the prediction of NMR chemical shifts for organic molecules using computational techniques exist, no studies were found that apply these methods to this compound and validate the results against experimental data. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

A detailed computational analysis of the specific intermolecular interactions, such as hydrogen bonding patterns or steric effects, for this compound has not been reported. Such analyses are crucial for understanding its physical properties and behavior in different environments.

Chirality and Stereochemical Predictions and Verifications

There are no computational studies available that specifically predict or verify the chirality and stereochemistry of this compound. These studies would typically involve calculations of optical rotation or other chiroptical properties to correlate with experimental measurements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S,4S)-3-(tert-Butylamino)piperidin-4-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of chiral piperidines often employs asymmetric catalysis or chiral pool strategies. For tert-butylamino-piperidinols, reductive amination of ketopiperidine precursors using tert-butylamine under hydrogenation conditions (e.g., Pd/C or PtO₂) is common. Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysts. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) validates enantiomeric excess .

Q. How should researchers handle discrepancies in reported stability data for tert-butylamino-piperidinols under varying storage conditions?

- Methodological Answer : Conflicting stability data may arise from differences in humidity, temperature, or light exposure. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months per ICH guidelines) with periodic HPLC-UV analysis to monitor degradation products. Use mass spectrometry to identify degradation pathways (e.g., oxidation at the piperidine nitrogen) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Despite some safety data sheets (SDS) indicating "no known hazards" for similar compounds , assume standard precautions:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm stereochemistry via coupling constants (e.g., axial vs. equatorial protons in piperidine) and NOESY for spatial assignments .

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and tertiary amine (no sharp N-H stretch) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₉H₂₀N₂O) and rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across in vitro and in vivo models?

- Methodological Answer : Discrepancies may stem from differences in membrane permeability, metabolic clearance, or assay conditions. Use the following approach:

- Permeability : Assess via Caco-2 cell monolayers or PAMPA.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Target Engagement : Employ SPR or thermal shift assays to validate binding affinity .

Q. What strategies optimize the enantioselective synthesis of this compound when scaling from milligram to gram quantities?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Josiphos) in asymmetric hydrogenation reactions.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters (pressure, temperature) dynamically.

- Crystallization-Induced Diastereomer Transformation (CIDT) : Purify via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. How do computational methods aid in predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict LogP (lipophilicity) and pKa using software like Schrödinger’s QikProp.

- Docking Studies : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to anticipate metabolic hotspots.

- QSAR Models : Corrogate structural features (e.g., tert-butyl group bulkiness) with solubility and bioavailability trends .

Q. What analytical approaches differentiate polymorphic forms of this compound, and how do they impact formulation development?

- Methodological Answer :

- X-Ray Powder Diffraction (XRPD) : Identify distinct crystalline phases.

- DSC/TGA : Characterize melting points and thermal stability.

- Solubility Studies : Compare dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF). Amorphous dispersions may enhance bioavailability for low-solubility forms .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Divergent reactivity may arise from steric hindrance by the tert-butyl group. Systematically vary:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.